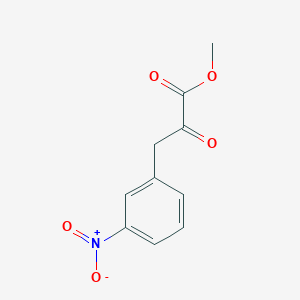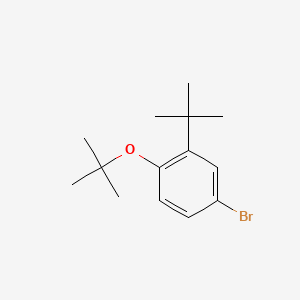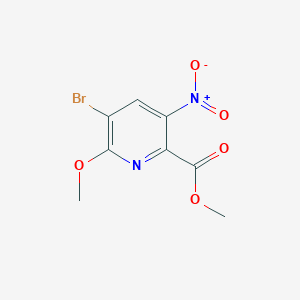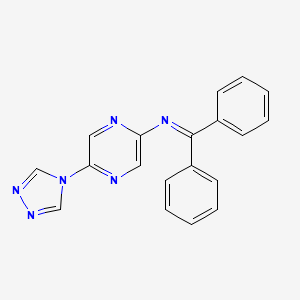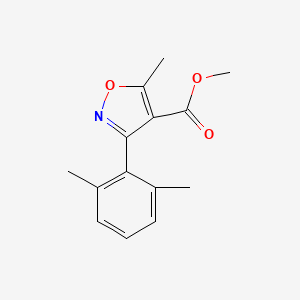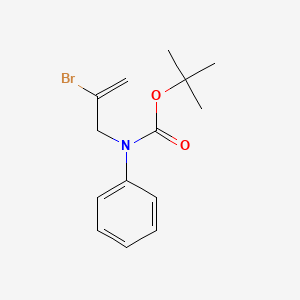![molecular formula C14H10F3N3 B13692358 3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline is an organic compound that features a benzimidazole ring substituted with a trifluoromethyl group and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitroaniline and 2-(trifluoromethyl)benzimidazole.
Reduction: The nitro group of 3-nitroaniline is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 3-aminoaniline is then coupled with 2-(trifluoromethyl)benzimidazole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using a palladium on carbon catalyst for the reduction step.
Automated Coupling: Employing automated systems for the coupling reaction to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the aniline moiety.
Applications De Recherche Scientifique
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as high-temperature proton exchange membranes for fuel cells.
Industrial Chemistry: The compound serves as an intermediate in the synthesis of other complex organic molecules and polymers.
Mécanisme D'action
The mechanism of action of 3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the benzimidazole ring.
2-(Trifluoromethyl)benzimidazole: Contains the benzimidazole ring but lacks the aniline moiety.
Uniqueness
3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline is unique due to the combination of the trifluoromethyl group, benzimidazole ring, and aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H10F3N3 |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C14H10F3N3/c15-14(16,17)9-4-5-11-12(7-9)20-13(19-11)8-2-1-3-10(18)6-8/h1-7H,18H2,(H,19,20) |
Clé InChI |
DYVKNTAQLINUHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
